4-(2-(2-Pyridyl)indol-3-yl)butanoic acid
Description
4-(2-(2-Pyridyl)indol-3-yl)butanoic acid is a heterocyclic compound featuring an indole core substituted at the 3-position with a butanoic acid chain and at the 2-position with a pyridyl group. This structure combines the aromatic and hydrogen-bonding capabilities of the pyridine ring with the planar, hydrophobic indole system, making it a candidate for applications in medicinal chemistry, metal chelation, or plant growth regulation. Its molecular formula is C₁₆H₁₄N₂O₂, with a molar mass of 266.30 g/mol.
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-(2-pyridin-2-yl-1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C17H16N2O2/c20-16(21)10-5-7-13-12-6-1-2-8-14(12)19-17(13)15-9-3-4-11-18-15/h1-4,6,8-9,11,19H,5,7,10H2,(H,20,21) |
InChI Key |
OTJKGBQLRICAAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyridyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors for the Fischer indole synthesis and the Suzuki-Miyaura coupling, which can enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Pyridyl)indol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The pyridyl group can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-(2-(2-Pyridyl)indol-3-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(2-Pyridyl)indol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, influencing cellular processes. The pyridyl group can enhance the compound’s binding affinity and selectivity for certain targets . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Variations
The following compounds share structural or functional similarities with 4-(2-(2-Pyridyl)indol-3-yl)butanoic acid:
Physicochemical and Thermodynamic Data
- Solubility and Stability: The pyridyl group in the target compound improves water solubility compared to purely aromatic indole derivatives (e.g., IBA). However, steric hindrance from the pyridyl-indole system may reduce thermal stability relative to simpler analogues like 4-(pyridin-2-yl)butanoic acid .
- Metal Coordination: Studies on 4-(1H-indol-3-yl)butanoic acid demonstrate moderate binding to Cu(II) and Fe(III) ions. The addition of the pyridyl group in the target compound is expected to enhance chelation efficiency, as pyridine is a stronger Lewis base than indole .
Biological Activity
4-(2-(2-Pyridyl)indol-3-yl)butanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.
Chemical Structure
The compound features an indole moiety, which is known for its diverse biological properties. The presence of the pyridine and butanoic acid groups contributes to its pharmacological potential.
Research indicates that compounds with indole structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms for this compound are still under investigation, but it is hypothesized to exert its effects through:
- Antioxidant Activity : Similar indole derivatives have shown promising antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Effects : Indole-based compounds have been reported to exhibit antibacterial properties against various pathogens.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Antioxidant Properties
A study investigating the antioxidant effects of indole derivatives found that compounds similar to this compound demonstrated significant protection against lipid peroxidation in cellular models. This suggests a potential role in preventing oxidative stress-related diseases .
Antimicrobial Activity
In vitro tests revealed that derivatives of indole, including those with similar structures to this compound, showed moderate antibacterial activity against Gram-negative bacteria such as Escherichia coli. This highlights the compound's potential as an antibacterial agent .
Cytotoxic Effects
Research on indole derivatives has indicated that some can induce apoptosis in colorectal cancer cells. For instance, studies have shown that certain indole-based compounds exhibit cytotoxic effects comparable to established chemotherapeutics like 5-fluorouracil . This raises the possibility that this compound may also possess similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
